molecular formula C18H27N3O4S B5386604 METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5386604
M. Wt: 381.5 g/mol
InChI Key: DEBOQQMWKVBZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes an azepane ring, a thiophene ring, and various functional groups.

Preparation Methods

The synthesis of METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the azepane ring and the thiophene ring. The azepane ring is typically synthesized through a series of cyclization reactions, while the thiophene ring is prepared via a series of condensation reactions. The final step involves the coupling of these two rings with the appropriate functional groups under specific reaction conditions, such as the use of catalysts and solvents .

Chemical Reactions Analysis

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-5-(DIMETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[[2-(azepan-1-yl)acetyl]amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-12-14(18(24)25-4)16(26-15(12)17(23)20(2)3)19-13(22)11-21-9-7-5-6-8-10-21/h5-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBOQQMWKVBZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCCCCC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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